ethyl (4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9IN2O2 . It is a solid or semi-solid or liquid or lump substance . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with an iodine atom at the 4-position and an ethyl acetate group . The InChI code for this compound is 1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.07 . It should be stored at 2-8°C and kept in a dark place .
Scientific Research Applications
Antimicrobial Activity
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has been synthesized and evaluated for its potential as an antimicrobial agent. One study synthesized ethyl 2-(1H-pyrazol-1-yl)acetate, which was then used to create new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds were tested for their antibacterial properties against common pathogenic bacteria, showing promising results when compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Crystal Morphology Studies
This compound has been used in studies focused on crystal morphology. For instance, its derivatives were used to recrystallize 3,4-Dinitro-1H-pyrazole (DNP), leading to different crystal morphologies. This study highlighted the influence of solvents on the morphology of DNP crystals, contributing valuable insights into the field of crystallography (Song et al., 2017).
Heterocyclic Synthesis
This compound and its derivatives are widely used in the synthesis of heterocyclic compounds. Various studies have utilized this compound in the preparation of pyrazoles, pyridines, and other heterocyclic assemblies, which are significant in the field of organic chemistry and pharmaceutical research. For example, a study focused on the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, demonstrating the compound's utility in creating complex chemical structures (Ghaedi et al., 2015).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities . .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various biological effects
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVNLSNYLXDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295668 | |
Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-59-2 | |
Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82231-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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